N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide
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Overview
Description
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, which makes it a promising candidate for cancer therapy and other diseases involving kinase dysregulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide typically involves multiple steps. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines under specific conditions. For instance, the reaction can be carried out in the presence of a catalytic amount of hydrochloric acid (HCl) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield are maintained. This might include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a kinase inhibitor, which is crucial for studying cell signaling pathways.
Medicine: Potential therapeutic agent for treating cancers and other diseases involving kinase dysregulation.
Industry: Could be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein kinases, which are enzymes that play a critical role in cell signaling. By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of target proteins, thereby disrupting the signaling pathways that promote cell proliferation and survival . This mechanism is particularly relevant in cancer cells, where kinase activity is often dysregulated .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also act as kinase inhibitors but may have different selectivity and potency profiles.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are known for their multi-targeted kinase inhibition and apoptosis-inducing properties.
Uniqueness
N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide stands out due to its specific structure, which allows for high selectivity and potency against certain kinases. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C23H22N6O |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H22N6O/c30-23(17-5-2-9-24-13-17)28-19-7-1-4-16(12-19)18-6-3-11-29(14-18)22-20-8-10-25-21(20)26-15-27-22/h1-2,4-5,7-10,12-13,15,18H,3,6,11,14H2,(H,28,30)(H,25,26,27) |
InChI Key |
SVPYLXGXJSJJLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN3)C4=CC(=CC=C4)NC(=O)C5=CN=CC=C5 |
Origin of Product |
United States |
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